molecular formula C8H4Cl2N2 B019096 2,7-Dichloro-1,8-naphthyridine CAS No. 55243-02-2

2,7-Dichloro-1,8-naphthyridine

Cat. No. B019096
CAS RN: 55243-02-2
M. Wt: 199.03 g/mol
InChI Key: BCTQOZWTYDPEPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,7-Dichloro-1,8-naphthyridine derivatives has been explored through various methods, including palladium-catalyzed amidation processes and radical cyclization techniques. One approach involved catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides, yielding diamido-1,8-naphthyridines with good functional-group tolerance (G. Ligthart et al., 2006). Another method utilized tin-free radical cyclizations for constructing fused nitrogen-containing rings, demonstrating the versatility of 2,7-dichloro-1,8-naphthyridine in synthesizing complex heterocyclic compounds (E. Bacqué et al., 2004).

Molecular Structure Analysis

Structural characterization of 2,7-Dichloro-1,8-naphthyridine derivatives has revealed intricate molecular configurations. For instance, compounds derived from 2,7-dichloro-1,8-naphthyridine have been shown to exhibit diverse crystalline structures, demonstrating the compound's adaptability in forming various molecular architectures with potential opto-electrical applications (Kunyan Wang et al., 2012).

Chemical Reactions and Properties

The reactivity of 2,7-Dichloro-1,8-naphthyridine with nucleophiles has been extensively studied, showcasing its versatility in undergoing monosubstitution and disubstitution reactions. This reactivity pattern is crucial for the synthesis of a wide range of derivatives with varying functional groups, further expanding the compound's utility in chemical synthesis and material science (S. Sirakanyan et al., 2014).

Physical Properties Analysis

The physical properties of 2,7-Dichloro-1,8-naphthyridine derivatives have been characterized, indicating high thermal stability and phase transition temperatures. These findings are significant for the development of new materials with potential applications in electronics and photonics (Kunyan Wang et al., 2012).

Chemical Properties Analysis

The chemical properties of 2,7-Dichloro-1,8-naphthyridine derivatives, such as their ability to form complexes with metals and undergo various organic transformations, have been explored. These studies highlight the compound's potential as a versatile building block in organic synthesis and coordination chemistry (Ajay N Singh & R. Thummel, 2009).

Scientific Research Applications

  • DNA Sequencing and Base Pair Reading : One study highlighted the potential of 1,8-naphthyridine-2,7-diamine as a universal DNA base pair reader, useful in DNA sequencing by electron tunneling, where it generates distinguishable signatures for each base pair (Liang, Lindsay, & Zhang, 2012).

  • Fluoride Ion Sensing : Another research synthesized functionalized derivatives from a 2-amino-5,7-dimethyl-1,8-naphthyridine scaffold, showing potential for fluoride ion sensing (Chahal, Dar, & Sankar, 2018).

  • Suzuki-Miyaura Reactions : A study on Suzuki-Miyaura reactions of 2,7-dichloro-1,8-naphthyridine yielded high yields of 2,7-diaryl-1,8-naphthyridine, demonstrating its utility in organic synthesis (Ehlers et al., 2013).

  • Supramolecular Chemistry Building Block : The scalable production of 2,7-diamino-1,8-naphthyridine makes it a useful building block for supramolecular chemistry (Park, Mayer, Nakashima, & Zimmerman, 2005).

  • Base Catalysis in Pharmaceutical Synthesis : Bimacrocyclic pyridines and 1,8-naphthyridines have shown high activity in base-catalyzed alcohol addition to diphenylketene, relevant in pharmaceutical synthesis (Liebig & Lüning, 2014).

  • Amidation Reactions : The Pd-catalyzed amidation of 2,7-dichloro-1,8-naphthyridines with primary amides yields 2,7-diamido-1,8-naphthyridines, beneficial in organic synthesis due to its good functional-group tolerance (Ligthart, Ohkawa, Sijbesma, & Meijer, 2006).

  • Catalysis in Oxidation Reactions : Ruthenium complexes with naphthyridine ligands have been found to show catalytic activity in oxidation reactions, such as alcohol oxidation and trans-stilbene epoxidation (Boelrijk, Neenan, & Reedijk, 1997).

  • Therapeutic and Medicinal Applications : Derivatives of 1,8-naphthyridine exhibit diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties, making them potential candidates for therapeutic and medicinal uses (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).

  • Inhibitors of Efflux Pumps in Bacteria : 1,8-naphthyridine sulfonamides have been studied for their potential as inhibitors of TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, which could improve antibiotic resistance (Oliveira-Tintino et al., 2020).

  • Metal-Free Hydrogenation : The borane-catalyzed metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been successfully achieved with high yields and enantioselectivity, demonstrating its utility in organic synthesis (Wang, Feng, & Du, 2016).

properties

IUPAC Name

2,7-dichloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-1-5-2-4-7(10)12-8(5)11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTQOZWTYDPEPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60447654
Record name 2,7-dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Dichloro-1,8-naphthyridine

CAS RN

55243-02-2
Record name 2,7-dichloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60447654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
101
Citations
P Ehlers, A Petrosyan, TV Ghochikyan, AS Saghyan… - Synlett, 2013 - thieme-connect.com
2,7-Diaryl- and 2,7-dialkenyl-1,8-naphthyridines were prepared in high yields by Suzuki–Miyaura reactions of 2,7-dichloro-1,8-naphthyridines. While most of the products proved to be …
Number of citations: 6 www.thieme-connect.com
G Ligthart, H Ohkawa, RP Sijbesma… - The Journal of Organic …, 2006 - ACS Publications
The catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines and primary amides bearing functional groups is reported. When Pd(OAc) 2 , xantphos, and K 2 CO 3 are …
Number of citations: 63 pubs.acs.org
SW Jin, B Liu, WZ Chen - Chinese Chemical Letters, 2007 - Elsevier
An efficient route to synthesize the heteroaryl-substituted 1,8-naphthyridine derivatives was described. Eight 2-heteroaryl- and 2,7-diheteroaryl-1,8-naphthyridine derivatives were …
Number of citations: 4 www.sciencedirect.com
CM Che, CW Wan, KY Ho, ZY Zhou - New Journal of Chemistry, 2001 - pubs.rsc.org
N,N′-Bisbenzyl-2,7-diamino-1,8-naphthyridine (L) and its zinc(II) complex, [Zn(L)2(OAc)2], are strongly luminescent materials with emission quantum yields in methanol being 0.38 and …
Number of citations: 98 pubs.rsc.org
GR Newkome, SJ Garbis, VK Majestic… - The Journal of …, 1981 - ACS Publications
Polyethereal macrocycles were prepared from both 2, 6-dichloro-1, 5-naphthyridine (2) and 2, 7-dichloro-l, 8-naphthyridine (6). The “cross-the-face” structures of 1: 1 macrocycles 7, …
Number of citations: 127 pubs.acs.org
TB Tsao, SS Lo, CY Yeh, GH Lee, SM Peng - Polyhedron, 2007 - Elsevier
The new ligand, 2,7-bis(α-pyrimidylamino)-1,8-naphthyridine (H 2 bpmany), was prepared by the reaction of 2,7-dichloro-1,8-naphthyridine with 2-aminopyrimidine in the presence of …
Number of citations: 24 www.sciencedirect.com
DMW Van Den Ham - Journal of fluorine chemistry, 1975 - Elsevier
Hexachloro-1,8- and -2,7-naphthyridine have been prepared from 2,7-dichloro-1,8-naphthyridine and 1,3,6,8-tetrachloro-2,7- naphthyridine respectively. From these products and their …
Number of citations: 7 www.sciencedirect.com
AEM Boelrijk, TX Neenan - Journal of the Chemical Society, Dalton …, 1997 - pubs.rsc.org
New ruthenium complexes with 1,8-naphthyridine (napy) or derivatives thereof as ligands have been prepared and characterized. Three groups of complexes were obtained. The first …
Number of citations: 27 pubs.rsc.org
JP Collin, MT Youinou - Inorganica chimica acta, 1992 - Elsevier
The synthesis of 2,7-diphenyl-azo-1,8-naphthyridine (dpan) and its reaction with copper(I) are described. The X-ray study of the new entity [Cu 2 (dpan) 3 ](BF 4 ) 2 (1) reveals its …
Number of citations: 9 www.sciencedirect.com
T Park, MF Mayer, S Nakashima, SC Zimmerman - Synlett, 2005 - thieme-connect.com
A two-step conversion of 2-chloro-7-amido-1, 8-naphthyridine to 2, 7-diamino-1, 8-naphthyridine is described. The process, which involves a nucleophilic aromatic substitution reaction …
Number of citations: 18 www.thieme-connect.com

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